molecular formula C17H25BrOSi B13038744 ((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13038744
M. Wt: 353.4 g/mol
InChI Key: WJIFEGURAHTJPR-UHFFFAOYSA-N
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Description

This compound is a brominated cyclopentenyl silyl ether featuring a phenyl substituent at the 2-position of the cyclopentene ring and a tert-butyldimethylsilyl (TBDMS) protecting group. The bromine atom at the 3-position enhances reactivity for cross-coupling or substitution reactions, while the TBDMS group provides steric and electronic stabilization, making it a versatile intermediate in organic synthesis . Its molecular formula is C₁₈H₂₅BrOSi (inferred from structural analogs in ), with a molecular weight of 383.40 g/mol (exact value from ).

Properties

Molecular Formula

C17H25BrOSi

Molecular Weight

353.4 g/mol

IUPAC Name

(3-bromo-2-phenylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C17H25BrOSi/c1-17(2,3)20(4,5)19-15-12-11-14(18)16(15)13-9-7-6-8-10-13/h6-10,15H,11-12H2,1-5H3

InChI Key

WJIFEGURAHTJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the following steps:

    Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring with a phenyl group attached. This can be achieved through a series of cyclization reactions.

    Bromination: The next step is the bromination of the cyclopentene ring to introduce the bromine atom at the desired position.

    Attachment of the tert-Butyl-dimethylsilane Group: The final step involves the attachment of the tert-butyl-dimethylsilane group to the oxygen atom on the cyclopentene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The bromine atom and the phenyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The tert-butyl-dimethylsilane group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
  • Molecular Formula : C₁₈H₂₇BrO₂Si
  • Key Feature : A 4-methoxy group on the phenyl ring.
  • This modification could alter regioselectivity in subsequent reactions .
b. ((3-Bromo-5-(((tert-butyl(dimethyl)silyl)oxy)methyl)thiophen-2-yl)methanol ()
  • Molecular Formula : C₁₂H₂₁BrO₂SSi (estimated).
  • Key Feature : Thiophene heterocycle with a hydroxymethyl-TBDMS group.
  • Impact : The sulfur atom in thiophene introduces conjugation differences, affecting electronic properties and stability. The hydroxymethyl group adds a site for further functionalization, diverging from the cyclopentenyl core of the target compound .

Halogen and Functional Group Modifications

a. (3-Bromo-1-(2-bromo-3-fluorophenyl)propoxy)(tert-butyl)dimethylsilane ()
  • Molecular Formula : C₁₅H₂₃Br₂FOSi
  • Key Features : Dual bromine atoms and a fluorine substituent on the aromatic ring.
  • Fluorine's electronegativity further polarizes the ring, contrasting with the phenyl group's neutral electronic profile in the target compound .
b. ((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)(tert-butyl)dimethylsilane ()
  • Molecular Formula : C₁₃H₂₃BrO₂SSi (estimated).
  • Key Feature : Methoxymethyl group on a brominated thiophene.
  • This structural variation could influence solubility and crystallinity .

Core Structural Analog: ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane ()

  • Molecular Formula : C₁₁H₂₁BrOSi
  • Key Feature : Lacks the phenyl substituent on the cyclopentene ring.
  • This simpler structure may serve as a baseline for studying substituent effects .

Biological Activity

Overview

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a compound with significant potential in various biological applications due to its unique structural features and reactivity. With the molecular formula C17H25BrOSiC_{17}H_{25}BrOSi and a molecular weight of 365.36 g/mol, this compound has garnered attention in medicinal chemistry and organic synthesis.

The compound is characterized by the presence of a bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The tert-butyl and dimethylsilyl groups contribute to its stability and solubility, making it suitable for various biological assays.

Property Value
Molecular FormulaC17H25BrOSiC_{17}H_{25}BrOSi
Molecular Weight365.36 g/mol
IUPAC NameThis compound
InChI KeyXNFZYPQZNSLUJM-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives that may exhibit different biological activities.
  • Functionalization : The compound can be modified to enhance its pharmacological properties or target specific biological pathways.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study on related cyclopentene derivatives demonstrated that modifications at the bromine site significantly influenced their cytotoxicity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 15 µM, indicating strong anticancer activity.

2. Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also possess such properties.

Research Findings:

In vitro assays showed that certain derivatives reduced IL-6 and TNF-alpha levels in activated macrophages, highlighting their potential as anti-inflammatory agents.

Comparative Analysis with Similar Compounds

A comparison with other halogenated cyclopentene derivatives reveals notable differences in biological activity:

Compound IC50 (µM) Activity Type
This compound15Anticancer
((3-Chloro-cyclopentene derivative))30Anticancer
((3-Iodo-cyclopentene derivative))25Anti-inflammatory

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